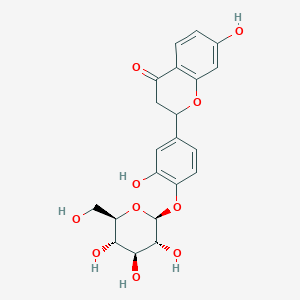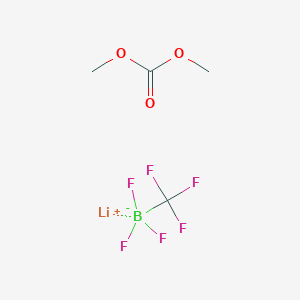
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of organic compounds known as chalcones. These are aromatic ketones that form the central core for a variety of important biological compounds. The compound is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Synthesis Analysis
The synthesis of related chalcone compounds typically involves a condensation reaction between an acetophenone and benzaldehyde derivatives. For instance, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved by the condensation of benzoylacetone with p-methylaniline . Similarly, substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized by condensation of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes . These methods suggest that the synthesis of this compound would follow a similar pathway, utilizing 4-methyl acetophenone and benzaldehyde as starting materials.
Molecular Structure Analysis
The molecular structure of chalcones can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound was determined using single crystal X-ray diffraction, which showed that it crystallizes in the orthorhombic space group . The molecular structure and vibrational and electronic transition spectra, as well as NMR chemical shift values, have been calculated using density functional theory (DFT) for similar compounds . These studies provide insights into the bond angles, bond distances, and overall geometry of the chalcone molecules.
Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, as seen in the synthesis of tertiary aminoalkanol hydrochlorides from a related chalcone . The presence of substituents on the aromatic rings can also influence the reactivity of the chalcone compounds, as demonstrated by the substituent effect on the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be studied through their spectroscopic data and by measuring various parameters. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and parameters such as molar refraction, polarizability constant, and internal pressure were calculated . These properties are indicative of the molecule's interaction with light and its environment. The antimicrobial activities of some substituted chalcones have also been evaluated, showing the biological relevance of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Substituent Effect : A study by Balaji et al. (2015) explored the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, analyzing their structure and properties through UV, IR, and NMR spectral data, and correlating these with Hammett substituent constants and F and R parameters (Balaji et al., 2015).
Chemical and Antibacterial Activities : Deghady et al. (2021) conducted a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, using density functional theory and molecular docking to investigate its chemical reactivity and antibacterial activity against Staphylococcus aureus (Deghady et al., 2021).
Refractive Indices Study : Chavan and Gop (2016) measured the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures at 298 K, calculating various parameters like molar refraction and polarisability to understand solute-solvent interactions (Chavan & Gop, 2016).
Biological and Pharmacological Activities
Bovine Serum Albumin Interaction : Garg and Raghav (2013) synthesized a series of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-ones and observed their interaction with Bovine Serum Albumin, noting variations based on the substituent's nature and position (Garg & Raghav, 2013).
Monoamine Oxidase Inhibition : Sasidharan et al. (2018) evaluated certain derivatives of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one as inhibitors of monoamine oxidase A and B, revealing their potential in treating disorders related to these enzymes (Sasidharan et al., 2018).
Material Science and Chemistry
Photochemical Properties : Bąkowicz et al. (2015) analyzed the structures of various analogs of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one under different pressure conditions, determining their potential for [2+2] photodimerization reactions (Bąkowicz et al., 2015).
Crystal Growth and Characterization : Meenatchi et al. (2015) focused on the crystal growth and characterization of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, providing insights into its structure and properties using various spectroscopic and thermal analyses (Meenatchi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as acrivastine and Mephedrone have been shown to interact with the H1 histamine receptor and monoamine transporters respectively
Mode of Action
For instance, Acrivastine, a structurally similar compound, functions by blocking the action of histamine at the H1 receptor . This prevents symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Biochemical Pathways
For example, Mephedrone inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .
Pharmacokinetics
Similar compounds such as acrivastine are rapidly absorbed and have a volume of distribution of 046 ± 005 L/kg . Acrivastine’s binding to human plasma proteins is 50 ± 2.0% .
Result of Action
A structurally similar compound, 2hmc, has been shown to exhibit antileishmanial, antimalarial, and antioxidant activities . It also demonstrated antimutagenic and antigenotoxic effects, displaying a DNA-protective effect against certain carcinogens .
Safety and Hazards
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZWAYXQSKEMV-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4224-96-8 | |
| Record name | 4'-Methylchalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methylchalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methylchalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)
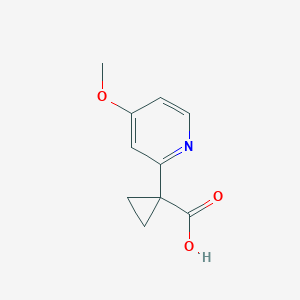
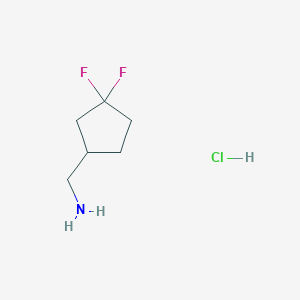
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
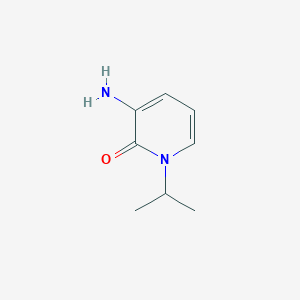
![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)
